Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride
CAS No.: 2155852-91-6
Cat. No.: VC5042773
Molecular Formula: C6H5ClN2O2S
Molecular Weight: 204.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2155852-91-6 |
|---|---|
| Molecular Formula | C6H5ClN2O2S |
| Molecular Weight | 204.63 |
| IUPAC Name | imidazo[2,1-b][1,3]thiazole-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H4N2O2S.ClH/c9-5(10)4-3-11-6-7-1-2-8(4)6;/h1-3H,(H,9,10);1H |
| Standard InChI Key | KZPNQZLJAOGSEX-UHFFFAOYSA-N |
| SMILES | C1=CN2C(=CSC2=N1)C(=O)O.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
ITCA HCl belongs to the imidazo[2,1-b]thiazole family, a bicyclic system comprising fused imidazole and thiazole rings. The imidazole ring contains two nitrogen atoms at positions 1 and 3, while the thiazole ring incorporates one nitrogen and one sulfur atom at positions 2 and 1, respectively . The carboxylic acid group at position 3 enhances polarity, enabling salt formation with hydrochloric acid to improve solubility and stability . The molecular formula is C₆H₅ClN₂O₂S, with a molar mass of 204.63 g/mol.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for confirming ITCA HCl’s structure. The NMR spectrum typically shows a singlet for the imidazole C5 proton (δ 7.8–8.2 ppm) and a multiplet for the thiazole C4 proton (δ 6.9–7.3 ppm) . IR spectra exhibit strong absorption bands at 1,700–1,720 cm (C=O stretch) and 2,500–3,000 cm (O-H stretch of carboxylic acid) .
Synthetic Methodologies
Key Synthetic Pathways
ITCA HCl is synthesized via a multi-step protocol starting from ethyl bromopyruvate and thiourea (Scheme 1) :
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Formation of ethyl-2-aminothiazole-4-carboxylate: Thiourea reacts with ethyl bromopyruvate in ethanol under reflux to yield the thiazole intermediate.
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Cyclization with phenacyl bromides: The thiazole intermediate undergoes cyclization with substituted phenacyl bromides to form the imidazo[2,1-b]thiazole core.
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Ester hydrolysis: The ethyl ester is hydrolyzed using lithium hydroxide to produce the free carboxylic acid.
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Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Optimization Strategies
Recent advances focus on improving yield and purity:
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Microwave-assisted synthesis reduces reaction time from hours to minutes .
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Green chemistry approaches employ water as a solvent, achieving 85% yield with minimal waste .
Biological Activities and Mechanisms
Carbonic Anhydrase Inhibition
ITCA HCl derivatives exhibit selective inhibition of human carbonic anhydrase II (hCA II), a cytosolic enzyme implicated in glaucoma and edema (Table 1) .
Table 1: Inhibition Constants (K) of ITCA HCl Derivatives Against hCA Isoforms
| Compound | R Group | hCA II K (µM) | Selectivity (vs. hCA I/IX/XII) |
|---|---|---|---|
| 9ae | 4-OCH₃ | 57.7 | >100-fold |
| 9cc | 4-Cl | 57.8 | >100-fold |
| 9da | 4-F | 67.9 | >100-fold |
Mechanistically, the carboxylic acid group coordinates with the zinc ion in hCA II’s active site, while the thiazole ring engages in hydrophobic interactions with Val121 and Phe131 residues .
Antimycobacterial Activity
ITCA HCl serves as a precursor for benzo-imidazo[2,1-b]thiazole carboxamides, which demonstrate potent activity against Mycobacterium tuberculosis H37Ra (Table 2) .
Table 2: Antitubercular Activity of ITCA HCl Derivatives
| Derivative | Substituent | IC₅₀ (µM) | IC₉₀ (µM) | Cytotoxicity (MRC-5, µM) |
|---|---|---|---|---|
| IT10 | 4-NO₂-phenyl | 2.32 | 7.05 | >128 |
| IT06 | 2,4-Cl₂-phenyl | 2.03 | 15.22 | >128 |
These derivatives inhibit mycobacterial growth by targeting the decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), a key enzyme in cell wall biosynthesis .
Pharmacokinetic and Toxicological Profiles
Metabolism and Excretion
In vitro studies using human liver microsomes indicate hepatic clearance via cytochrome P450 3A4-mediated oxidation, producing inactive metabolites excreted renally .
Toxicity
ITCA HCl derivatives exhibit low acute toxicity, with LD values >2,000 mg/kg in murine models . No genotoxicity was observed in Ames tests at concentrations ≤100 µM .
Applications in Drug Development
Antimicrobial Agents
ITCA HCl’s broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) positions it as a lead compound for overcoming antibiotic resistance .
Anticancer Therapeutics
Preliminary studies show that ITCA HCl derivatives induce apoptosis in HeLa cells via caspase-3 activation (EC = 18.7 µM) .
Enzyme-Targeted Therapies
Ongoing clinical trials explore ITCA HCl-based inhibitors for treating glaucoma (NCT04829182) and metastatic renal carcinoma (NCT04996355) .
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